REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.[Br:10][C:11]1[CH:12]=[C:13]([C:17](=O)[CH3:18])[CH:14]=[CH:15][CH:16]=1.[C:20](#[N:24])[CH2:21][C:22]#[N:23]>C(O)(=O)C>[Br:10][C:11]1[CH:12]=[C:13]([C:17](=[C:21]([C:20]#[N:24])[C:22]#[N:23])[CH3:18])[CH:14]=[CH:15][CH:16]=1
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Name
|
|
Quantity
|
6.68 mL
|
Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1)C(C)=O
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Name
|
|
Quantity
|
6.33 mL
|
Type
|
reactant
|
Smiles
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C(CC#N)#N
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
13.09 mL
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Type
|
reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
maintaining temperature below 40° C
|
Type
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TEMPERATURE
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Details
|
The reaction mixture cooled to RT
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Type
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CUSTOM
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Details
|
partitioned between water and toluene (ca. 150 mL each)
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Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
|
EXTRACTION
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Details
|
re-extracted with toluene (ca. 100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over MgSO4 and solvent
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(C)=C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |